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Compound of Interest

Compound Name:
5-Fluoro-3-

methylbenzo[d]isoxazole

CAS No.: 1260762-27-3

Cat. No.: B1321199 Get Quote

Infrared (IR) spectroscopy stands as a cornerstone technique in chemical analysis, offering a

rapid, non-destructive method to probe the vibrational modes of molecules. For researchers in

drug discovery and materials science, the IR spectrum provides an invaluable fingerprint,

revealing the presence and environment of key functional groups. This guide focuses on the

characteristic IR absorption peaks of 5-Fluoro-3-methylbenzo[d]isoxazole, a heterocyclic

compound of interest due to its prevalence in medicinal chemistry scaffolds.

Understanding the specific spectral features of this molecule is crucial for reaction monitoring,

quality control, and structural elucidation. This guide provides a detailed analysis of its

expected IR spectrum, grounded in a comparative approach. By dissecting the contributions of

the core benzisoxazole ring system and its substituents—the fluoro and methyl groups—we will

build a comprehensive and predictive understanding of its vibrational landscape.

Methodology: Acquiring a High-Fidelity IR Spectrum
To ensure the collection of a reliable and reproducible IR spectrum for a solid sample like 5-
Fluoro-3-methylbenzo[d]isoxazole, the Potassium Bromide (KBr) pellet method is a gold

standard. This protocol ensures the sample is presented to the IR beam in a non-absorbing,

transparent matrix, minimizing scattering effects and producing a high-quality spectrum.
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Experimental Protocol: KBr Pellet Preparation and
Spectral Acquisition

Sample and KBr Preparation:

Gently grind approximately 1-2 mg of the 5-Fluoro-3-methylbenzo[d]isoxazole sample

to a fine powder using a clean agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. The

KBr must be free of moisture, which is often ensured by drying in an oven at ~110°C for

several hours and storing in a desiccator.

Thoroughly mix the sample and KBr by grinding for 1-2 minutes until a homogenous, fine

powder is obtained.

Pellet Formation:

Transfer a small amount of the mixture into a pellet-forming die.

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several

minutes. This will form a transparent or semi-transparent, glass-like pellet.

Spectral Acquisition:

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Collect a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and H₂O.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹ over the range of 4000-400 cm⁻¹.

The following diagram illustrates the workflow for this experimental procedure.
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Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
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Spectral Analysis: Characteristic Peaks and
Comparative Insights
The IR spectrum of 5-Fluoro-3-methylbenzo[d]isoxazole is best interpreted by considering

the contributions from its distinct structural components: the aromatic system, the isoxazole

ring, the C-F bond, and the methyl group.

5-Fluoro-3-methylbenzo[d]isoxazole

Aromatic C-H Stretch Aromatic C=C Stretch

C-H OOP Bending

Methyl C-H Stretch C-F Stretch
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Caption: Key functional groups contributing to the IR spectrum of the title compound.
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Below is a table summarizing the expected characteristic absorption bands, their origins, and a

comparison with related structural motifs.
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Wavenumber
(cm⁻¹)

Intensity
Vibrational Mode
Assignment

Comparative Notes

3100–3000 Medium-Weak Aromatic C-H Stretch

Typical for all aromatic

compounds. Appears

at a slightly higher

frequency than alkane

C-H stretches[1].

2990–2850 Medium-Weak

Methyl C-H

Asymmetric &

Symmetric Stretch

Characteristic of the -

CH₃ group. These

peaks are distinctly

below the 3000 cm⁻¹

threshold for aromatic

C-H stretches[1].

~1620–1650 Medium-Strong
C=N Stretch

(Isoxazole Ring)

The C=N stretching in

isoxazole and related

benzoxazole systems

is often observed in

this region[2][3].

1600–1450
Medium (multiple

bands)

Aromatic C=C Ring

Stretch

These skeletal

vibrations are

characteristic of the

benzene ring and are

expected to present

as a series of sharp

bands.

~1250–1200 Strong Aryl C-F Stretch This is a highly

characteristic and

strong absorption.

Studies on fluorinated

aromatics, including 5-

methyl-2-(p-

fluorophenyl)benzoxa

zole, consistently

place a strong C-F

stretching band
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around 1220-1230

cm⁻¹[2].

900-800 Medium-Strong
Aromatic C-H Out-of-

Plane (OOP) Bending

The precise position is

highly diagnostic of

the benzene ring's

substitution pattern.

For a 1,2,4-

trisubstituted ring, a

strong band is

typically expected in

the 885-870 cm⁻¹

and/or 825-805 cm⁻¹

range.

~850-800 Medium N-O Stretch

The N-O single bond

stretch in isoxazole

derivatives has been

reported in this lower

frequency range[3].

In-Depth Analysis and Key Differentiators
The C-F Stretch: A Definitive Marker: The most prominent and diagnostically significant peak

in the fingerprint region is expected to be the C-F stretching vibration. Its high intensity is due

to the large change in dipole moment during the vibration of the highly polar C-F bond. In a

comparative analysis, the spectrum of 3-methylbenzo[d]isoxazole would lack this strong

absorption, making it a clear point of differentiation.

The Heterocyclic Core: C=N and N-O Vibrations: The benzisoxazole ring contributes several

key features. The C=N stretching frequency near 1620-1650 cm⁻¹ is characteristic of the

imine functionality within the heterocyclic system[2][3]. This peak can sometimes overlap

with the aromatic C=C stretching bands, but its relatively strong intensity often makes it

discernible. The N-O stretch, being a lower energy vibration, appears in the deeper

fingerprint region and provides further evidence for the isoxazole core.
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Substitution Pattern Confirmation: The region below 900 cm⁻¹ is critical for confirming the

substitution pattern on the benzene ring. The out-of-plane C-H "wagging" vibrations are

highly sensitive to the positions of substituents. The presence of strong bands in the 900-800

cm⁻¹ range would strongly support the 1,2,4-trisubstitution pattern of 5-Fluoro-3-
methylbenzo[d]isoxazole.

Conclusion
The infrared spectrum of 5-Fluoro-3-methylbenzo[d]isoxazole is a rich tapestry of vibrational

information. By systematically dissecting the spectrum and assigning peaks based on

established group frequencies and comparative data from analogous structures, researchers

can confidently verify its identity and purity. The key identifiers are the strong aryl C-F stretch

(~1250-1200 cm⁻¹), the C=N stretch of the isoxazole ring (~1620-1650 cm⁻¹), the distinct

aromatic vs. aliphatic C-H stretches on either side of 3000 cm⁻¹, and the characteristic out-of-

plane bending patterns confirming the substitution. This guide provides a robust framework for

the interpretation of this spectrum, empowering scientists in their research and development

endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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